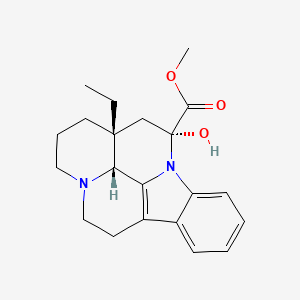
(3R,14R,16R)-Vincamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Inverted exclamation markA)-Vincamine: is a naturally occurring alkaloid derived from the leaves of the plant Vinca minor, commonly known as lesser periwinkle. This compound is known for its vasodilatory and nootropic properties, making it a subject of interest in both medicinal and scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3R,14R,16R)-Vincamine typically involves the extraction of vincamine from the leaves of Vinca minor. The process includes several steps such as solvent extraction, purification, and crystallization. The reaction conditions often require maintaining specific temperatures and pH levels to ensure the stability and purity of the compound.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction processes. These methods utilize advanced techniques such as supercritical fluid extraction and high-performance liquid chromatography to achieve high yields and purity. The industrial process is designed to be efficient and cost-effective, ensuring the availability of the compound for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: (Inverted exclamation markA)-Vincamine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Halogens or alkylating agents in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions include various derivatives of (3R,14R,16R)-Vincamine, which may have different pharmacological properties.
Applications De Recherche Scientifique
Chemistry: (Inverted exclamation markA)-Vincamine is used as a precursor in the synthesis of other complex alkaloids. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, (3R,14R,16R)-Vincamine is used to study its effects on cellular processes, particularly those related to vasodilation and neuroprotection. It serves as a model compound for understanding the interactions between alkaloids and biological systems.
Medicine: Medically, this compound is investigated for its potential in treating conditions such as cerebrovascular insufficiency and cognitive disorders. Its ability to improve blood flow and enhance cognitive function makes it a promising candidate for therapeutic applications.
Industry: In the industrial sector, this compound is used in the formulation of dietary supplements and pharmaceuticals. Its vasodilatory properties are harnessed to develop products aimed at improving cognitive health and circulation.
Mécanisme D'action
The mechanism of action of (3R,14R,16R)-Vincamine involves its interaction with various molecular targets and pathways. It primarily acts as a vasodilator by inhibiting the enzyme phosphodiesterase, leading to an increase in cyclic adenosine monophosphate levels. This results in the relaxation of smooth muscle cells in blood vessels, thereby improving blood flow. Additionally, this compound exhibits neuroprotective effects by modulating neurotransmitter levels and enhancing cerebral metabolism.
Comparaison Avec Des Composés Similaires
Vinpocetine: A derivative of vincamine, known for its cognitive-enhancing properties.
Reserpine: Another alkaloid with vasodilatory effects, used in the treatment of hypertension.
Yohimbine: An alkaloid with vasodilatory and aphrodisiac properties.
Uniqueness: (Inverted exclamation markA)-Vincamine is unique due to its dual action as a vasodilator and nootropic agent. Unlike other similar compounds, it has a well-documented safety profile and a wide range of applications in both medicinal and industrial fields.
Propriétés
Formule moléculaire |
C21H26N2O3 |
|---|---|
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
methyl (15R,17R,19R)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate |
InChI |
InChI=1S/C21H26N2O3/c1-3-20-10-6-11-22-12-9-15-14-7-4-5-8-16(14)23(17(15)18(20)22)21(25,13-20)19(24)26-2/h4-5,7-8,18,25H,3,6,9-13H2,1-2H3/t18-,20+,21+/m0/s1 |
Clé InChI |
RXPRRQLKFXBCSJ-CEWLAPEOSA-N |
SMILES isomérique |
CC[C@]12CCCN3[C@H]1C4=C(CC3)C5=CC=CC=C5N4[C@@](C2)(C(=O)OC)O |
SMILES canonique |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















